molecular formula C10H13NO2S B13231580 (1-Phenylcyclopropyl)methanesulfonamide

(1-Phenylcyclopropyl)methanesulfonamide

Cat. No.: B13231580
M. Wt: 211.28 g/mol
InChI Key: ZQNBCRXZEOXZDM-UHFFFAOYSA-N
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Description

(1-Phenylcyclopropyl)methanesulfonamide is an organic compound with the molecular formula C₁₀H₁₃NO₂S. It is a member of the sulfonamide family, characterized by the presence of a sulfonamide group attached to a cyclopropyl ring with a phenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenylcyclopropyl)methanesulfonamide typically involves the reaction of cyclopropylbenzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine to form the final sulfonamide product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: (1-Phenylcyclopropyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1-Phenylcyclopropyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Phenylcyclopropyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This mechanism is similar to that of other sulfonamide-based drugs, which act by interfering with essential biological processes in microorganisms or human cells .

Comparison with Similar Compounds

    Methanesulfonamide: A simpler sulfonamide with similar chemical properties but lacking the cyclopropyl and phenyl groups.

    Cyclopropanemethanol: A related compound with a cyclopropyl ring but different functional groups.

Uniqueness: (1-Phenylcyclopropyl)methanesulfonamide is unique due to the presence of both a cyclopropyl ring and a phenyl group, which confer distinct chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

(1-phenylcyclopropyl)methanesulfonamide

InChI

InChI=1S/C10H13NO2S/c11-14(12,13)8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,12,13)

InChI Key

ZQNBCRXZEOXZDM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CS(=O)(=O)N)C2=CC=CC=C2

Origin of Product

United States

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